Product packaging for Losartan azide(Cat. No.:CAS No. 727718-93-6)

Losartan azide

Cat. No.: B10830609
CAS No.: 727718-93-6
M. Wt: 447.9 g/mol
InChI Key: WSECDZBYSJWHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Losartan Azide (CAS 727718-93-6), with the molecular formula C22H22ClN9 and a molecular weight of 447.93 g/mol, is a fully characterized chemical impurity of the active pharmaceutical ingredient (API) Losartan . This compound serves as a critical reference standard for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability against pharmacopeial standards such as those from the USP or EP, ensuring regulatory compliance . The European Directorate for the Quality of Medicines & HealthCare (EDQM) has identified this compound as a mutagenic impurity in Losartan potassium, confirming it tested positive in a bacterial mutagenicity (Ames) test . In accordance with ICH M7 guidelines, it is therefore imperative to control this impurity at or below the Threshold of Toxicological Concern (TTC) . This product is intended for research purposes as an analytical standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClN9 B10830609 Losartan azide CAS No. 727718-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727718-93-6

Molecular Formula

C22H22ClN9

Molecular Weight

447.9 g/mol

IUPAC Name

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C22H22ClN9/c1-2-3-8-20-26-21(23)19(13-25-29-24)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)

InChI Key

WSECDZBYSJWHFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN=[N+]=[N-])Cl

Origin of Product

United States

Synthetic Formation Pathways and Mechanisms of Losartan Azide

Overview of Losartan (B1675146) Synthesis Routes Leading to Azide (B81097) Formation

The synthesis of losartan is a multi-step process, and the formation of the tetrazole ring is a crucial step that often employs azide-containing reagents. researchgate.netnih.gov The choice of synthetic route and the specific reagents used can significantly influence the generation of losartan azide and other related impurities. google.com

Tetrazole Ring Formation via Azide Reagents

A common and essential step in many losartan synthesis pathways is the construction of the tetrazole ring from a nitrile precursor. nih.gov This transformation is typically achieved through a [2+3] cycloaddition reaction between an organonitrile and an azide species. researchgate.netacs.org Various azide reagents have been utilized for this purpose, including sodium azide and tri-n-octyltin azide. researchgate.netresearchgate.net While effective in forming the desired tetrazole moiety, the use of these reagents, particularly in combination with other reactants, can inadvertently lead to the formation of azido (B1232118) impurities. google.com The final step in some syntheses involves the conversion of a benzonitrile (B105546) to the tetrazole ring, a reaction commonly prepared via the cycloaddition of azides and nitriles. researchgate.netnih.gov To circumvent the use of hazardous organotin reagents, safer alternatives like sodium azide with zinc triflate have been explored. researchgate.netresearchgate.netmdpi.com

The following table summarizes common azide reagents used in losartan synthesis:

Azide ReagentCatalyst/Co-reagent ExamplesReference
Sodium AzideTriethylamine (B128534) Hydrochloride, Zinc Triflate, Ammonium Chloride nih.govgoogle.comresearchgate.net
Trimethyltin Azide- blogspot.com
Diethylaluminium AzideTriethylaluminium blogspot.com

Specific Precursors and Intermediates in this compound Genesis (e.g., Losartan Cyanoalcohol)

A key intermediate in several losartan synthesis routes is 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole, often referred to as "cyano alcohol". blogspot.com The reaction of this cyano alcohol with sodium azide and triethylamine hydrochloride is a known pathway for the formation of losartan. google.com However, this specific step is also a primary source of the this compound impurity. google.com The formation of this impurity is challenging to avoid when using this synthetic approach, and its structural similarity to losartan makes it difficult to remove through purification. google.com

Another potential source of azido impurities is the side-reaction between sodium azide and residual carbonitrile intermediates from earlier steps in the synthesis, such as 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile. arabjchem.org This can lead to the formation of impurities like 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) (AZBC). arabjchem.orgshimadzu.com

Chemical Mechanisms of this compound Formation

The generation of this compound is intrinsically linked to the chemical reactions employed in the synthesis of the losartan molecule itself. Understanding these mechanisms is crucial for developing strategies to minimize or eliminate this impurity.

Cycloaddition Reactions in Tetrazole Synthesis and By-product Formation

The formation of the tetrazole ring in losartan synthesis is a classic example of a [2+3] cycloaddition reaction. researchgate.netacs.org While the intended reaction is between the nitrile group of the losartan precursor and the azide reagent, side reactions can occur. For instance, the reactive cyano functional group on an impurity like AZBC can subsequently react with sodium azide to form the corresponding tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), another azido impurity. arabjchem.orgshimadzu.com The mechanism of tetrazole formation from a nitrile and an azide is believed to proceed through the coordination of a Lewis or Brønsted acid to activate the nitrile, which is then attacked by the azide anion to form an intermediate that cyclizes to the tetrazole ring. youtube.com

Role of Metal Azides and Trialkylammonium Chlorides in Impurity Generation

The combination of a metal azide, such as sodium azide, with a trialkylammonium chloride, like triethylamine hydrochloride, is commonly used to generate hydrazoic acid in situ for the tetrazole formation. google.com While this method avoids the handling of highly toxic and explosive hydrazoic acid directly, it creates conditions conducive to the formation of azido impurities. google.comresearchgate.net The presence of unreacted azide ions in the reaction mixture is a key factor in the generation of these impurities. google.comgoogle.com

Influence of Reaction Conditions on Impurity Generation (e.g., solvents, temperature)

The conditions under which the tetrazole formation reaction is carried out play a significant role in the level of impurity generation. Factors such as the solvent, temperature, and reaction time can all influence the reaction pathways and the formation of by-products. For example, the reaction to form losartan from the cyano alcohol intermediate using sodium azide and triethylamine hydrochloride is typically heated to around 95-100 °C. google.com Elevated temperatures, while necessary for the desired reaction to proceed at a reasonable rate, can also promote the formation of impurities. acs.org The choice of solvent is also critical; for instance, the use of toluene (B28343) as a solvent is mentioned in several synthesis procedures. google.comgoogle.com

The following table outlines the impact of various factors on impurity generation:

FactorInfluence on Impurity GenerationReference
Reagents Use of metal azides and trialkylammonium chlorides can lead to the formation of azido impurities. google.com
Intermediates Residual reactive intermediates like cyano alcohol can react to form this compound. google.com
Temperature Higher temperatures can increase the rate of both the desired reaction and the formation of by-products. google.comacs.org
Solvent The choice of solvent can affect reaction kinetics and solubility of reactants and impurities. google.comgoogle.com

By-product Analysis in Losartan Synthesis

The quality control of losartan synthesis involves rigorous analysis of potential by-products and impurities to ensure the safety and purity of the final active pharmaceutical ingredient. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Resolution Mass Spectrometry (HRMS), are instrumental in detecting and quantifying these impurities. asianpubs.orgnih.gov

Research has identified several process-related impurities and degradation products in losartan drug substances. A 2024 study using LC-MS/HRMS on losartan tablets identified a range of impurities, including this compound and an unknown derivative thereof. nih.gov Other identified by-products included known losartan impurities F, J, K, L, and M. nih.gov The presence of these impurities can vary between different manufacturing batches and sources. nih.gov

Another study identified four potential impurities in a production batch of losartan potassium, which were detected at levels ranging from 0.05% to 0.15% by HPLC. asianpubs.org These were characterized using LC-MS and synthesized for confirmation. asianpubs.org The analysis of by-products is a critical aspect of process development, aiming to either eliminate them in downstream steps or minimize them to meet stringent regulatory limits. ingentaconnect.com

Detailed Research Findings

The investigation into losartan impurities has revealed several specific compounds that can arise from the synthetic route. These impurities can originate from unreacted starting materials, side reactions, or degradation of the final product. For instance, Impurity B, identified as the potassium salt of 5-(4'-methyl-1,1'-biphenyl-2yl)-2H-tetrazole, is derived from an unreacted starting material and was found at levels of 0.10% by HPLC. asianpubs.org Isolosartan (Imp-A), an isomer of losartan, can form at higher temperatures during the synthesis of trityl losartan. asianpubs.org

The formation of azido impurities, particularly this compound, is a significant concern. These are primarily formed during the tetrazole ring formation step when metal azides are used. google.com In conventional processes, these impurities could be present in the range of 1-50 ppm, with this compound specifically found at levels of 50-150 ppm. google.com However, modified processes utilizing specific catalysts have been developed to decompose these azido impurities, reducing their levels to less than 0.3 ppm. google.com

The table below summarizes some of the known by-products in losartan synthesis and the analytical methods used for their detection.

Interactive Data Table: By-products in Losartan Synthesis

Impurity Name/Identifier Chemical Name Typical Detection Level Analytical Method Reference
This compound 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole 50-150 ppm (conventional); <0.3 ppm (modified process) LC-MS/HRMS google.comnih.gov
Imp-A (Isolosartan) 2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2'-(2H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazol < 0.15% HPLC, LC-MS asianpubs.org
Imp-B 5-(4'-methyl-1,1'-biphenyl-2yl)-2H-tetrazole potassium salt 0.10% HPLC, LC-MS asianpubs.org
Imp-C 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]methyl]-1H-imidazole-5-ethanoate Not specified HPLC, LC-MS asianpubs.org
Imp-D (o-trityl losartan) 2-n-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]-5-triphenyl methoxy (B1213986) methyl-1H-imidazole Not specified HPLC, LC-MS asianpubs.org
Losartan Impurity F 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde Detected LC-MS/HRMS nih.gov
Losartan Impurity J 1-(2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine Detected LC-MS/HRMS nih.gov
Losartan Impurity K 2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid Detected LC-MS/HRMS nih.gov
Losartan Impurity L N-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(2-butyl-4-chloro-1H-imidazol-5-yl)methyl)formamide Detected LC-MS/HRMS nih.gov

Advanced Analytical Methodologies for Losartan Azide Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating Losartan (B1675146) Azide (B81097) from the main API and other related substances. Various techniques have been developed to achieve the necessary specificity, sensitivity, and accuracy required by regulatory standards.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Losartan and its impurities. Method development focuses on optimizing separation through the careful selection of stationary phases, mobile phases, and detection parameters.

A common approach involves using reversed-phase columns, such as octadecylsilane (B103800) (C18) or Phenyl-Hexyl, to separate the non-polar analytes. esrr.info Gradient elution is often employed, typically using a mobile phase consisting of an aqueous component (like water with a formic or phosphoric acid modifier) and an organic solvent, most commonly acetonitrile. researchgate.net A patent for detecting azide impurities in sartan drugs outlines a method using an octadecylsilane bonded silica (B1680970) filler with a gradient elution of a formic acid-water system and acetonitrile.

Method validation is performed to ensure the method is reliable for its intended purpose. A study for Losartan and its eleven related impurities demonstrated good linear regression (r > 0.9995) and recovery rates between 97.00% and 103.00%. researchgate.net UV detection is standard, with wavelengths around 220 nm or 230 nm being effective. researchgate.netmdpi.com

Table 1: Examples of HPLC Method Parameters for Azide Impurity Analysis in Sartans

Parameter Method 1 (General) researchgate.net Method 2 (Patent) Method 3 (Optimized) esrr.info
Column ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm) Octadecylsilane bonded silica XSelect CSH Phenyl-Hexyl (3.0 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water Formic Acid:Water Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile Acetonitrile Acetonitrile with 0.1% Formic Acid
Elution Gradient Gradient Isocratic (40:60 ACN:Water)
Flow Rate 1.0 mL/min 0.5 mL/min 0.85 mL/min
Column Temp. 35 °C 30 °C 30 °C
Detection UV at 220 nm Not Specified PDA (UV) & Mass Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

For highly sensitive and specific quantification, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural confirmation, making it invaluable for impurity identification.

An LC-MS/MS method was developed for the quantification of four azido (B1232118) impurities in Losartan drug substance, including Losartan Azide (referred to as AZLS). nih.gov The method utilized a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. nih.gov The method achieved a Limit of Quantification (LOQ) of 0.667 ppm and demonstrated excellent linearity, with a regression coefficient greater than 0.99. nih.gov The sample preparation is often straightforward, involving dissolving the API in a suitable diluent and filtering before injection. nih.gov

High-Resolution Mass Spectrometry (HRMS) is also employed for the characterization of impurities like this compound. dbpedia.org HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of an unknown compound, thus confirming its identity.

Table 2: LC-MS/MS Method Details for this compound (AZLS) Quantification nih.gov

Parameter Value / Condition
Instrument Shimadzu LCMS-8045 (Triple Quadrupole)
Impurity Analyzed This compound (AZLS)
MRM Transition Q1 Mass: 448.20 -> Q3 Mass: 405.10
Linearity Range 1 to 16.0 ppb (0.667 to 10.667 ppm)
Correlation Coefficient (R²) > 0.99
Limit of Quantification (LOQ) 0.667 ppm
Repeatability at LOQ < 10% RSD
Recovery 70% to 130%

Ion Chromatography (IC) for Azide Residuals

While HPLC and LC-MS focus on the organic this compound impurity, Ion Chromatography (IC) is a specialized technique used to detect and quantify residual inorganic azide ions (N₃⁻), which may be present from the synthesis process. gauthmath.com A significant challenge in analyzing azide in sartan APIs is matrix interference from the hydrophobic drug substance, which is incompatible with typical IC systems. gauthmath.com

To overcome this, an innovative method using in-situ matrix elimination combined with a two-dimensional column-switching strategy has been developed. gauthmath.com This approach effectively removes the interfering API matrix, allowing for the sensitive analysis of the azide ion. The method was validated and showed excellent performance, surpassing the sensitivity requirements of major pharmacopeias. gauthmath.com

Table 3: Validation Summary for Ion Chromatography Method for Azide in Sartans gauthmath.com

Parameter Result
Linearity Range 2.0–200.0 ng/mL
Correlation Coefficient (R²) 0.9996
Limit of Detection (LOD) 0.57 ng/mL
Limit of Quantification (LOQ) 1.89 ng/mL
Spiked Recovery 92.8% to 108.7%
Intra-day RSD < 9.7%
Inter-day RSD < 8%

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique mentioned in the literature for the analysis of sartan drugs. researchgate.net In a study involving the synthesis and evaluation of a radiolabeled losartan derivative, a combined HPLC/TLC method was noted for quality control, demonstrating the utility of thin-layer techniques in this context. nih.gov While HPTLC is recognized as a viable analytical tool for sartans, detailed, validated methods specifically for the quantification of the this compound impurity are not extensively documented in the reviewed sources. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopy provides critical information about the molecular structure of this compound, complementing the separation data obtained from chromatography.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds by identifying their functional groups. For this compound, FTIR is crucial for confirming the presence of the azide (-N₃) functional group. This group has a characteristic strong and sharp absorption band due to its asymmetric stretching vibration (ν(N≡N)). nih.govkcl.ac.uk

This peak typically appears in a relatively "quiet" region of the infrared spectrum, generally between 2100 cm⁻¹ and 2150 cm⁻¹. gauthmath.comresearchgate.net One study observed this specific azide stretching mode at approximately 2122 cm⁻¹. nih.govkcl.ac.uk The presence of this distinct band in the FTIR spectrum of an impurity sample provides clear evidence for the azido structure, confirming its identity as this compound. Suppliers of the this compound reference standard often provide FTIR data as part of the comprehensive certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and related impurities. Techniques such as 1H-NMR (Proton NMR), 13C-NMR (Carbon-13 NMR), and two-dimensional (2D) NMR are employed to confirm the molecular structure of these compounds. researchgate.netresearchgate.net Suppliers of this compound reference standards typically provide a comprehensive characterization data package that includes 1H-NMR spectra to verify the identity of the compound. synthinkchemicals.com

In the broader context of Losartan analysis, solid-state 13C NMR has been effectively used to differentiate between polymorphic forms of Losartan, indicating that NMR can detect subtle differences in molecular packing and conformation. nih.gov For degradation studies, multidimensional NMR spectroscopy is critical in characterizing the exact structure of novel degradation products formed under stress conditions. researchgate.net This powerful analytical technique provides unambiguous evidence of the chemical structure, making it a cornerstone for the identification and confirmation of this compound. researchgate.netsynthinkchemicals.com

UV-Visible Spectroscopy in this compound Detection

UV-Visible (UV-Vis) spectroscopy is a common analytical technique used in the detection and quantification of Losartan and its impurities, often coupled with liquid chromatography. shimadzu.com While this compound itself is primarily quantified using more sensitive methods like mass spectrometry, UV-Vis serves as a fundamental detection method within the chromatographic system. shimadzu.comshimadzu.com

Studies on the parent compound, Losartan Potassium, have established its UV absorption characteristics. The maximum absorption wavelength (λmax) for Losartan Potassium is typically observed in the range of 225 nm to 234 nm. rjpbcs.comsysrevpharm.org Specifically, a λmax of 225 nm has been reported in phosphate (B84403) buffer, while other studies identify a peak at 234 nm when using first derivative spectroscopy. rjpbcs.comsysrevpharm.orgderpharmachemica.com This foundational data on the API is relevant as the structural similarities mean that UV detection is a viable, though less specific, method for identifying the presence of azido impurities during analysis. shimadzu.com A representative UV chromatogram can show the Losartan drug substance peak alongside the much smaller peaks corresponding to azido impurities, which are then typically confirmed by a mass spectrometer in series. shimadzu.com

Photoluminescence Spectroscopy in Degradation Studies

Photoluminescence (PL) spectroscopy has been utilized as a sensitive method to investigate the degradation pathways of Losartan. nih.govnih.gov Studies on Losartan Potassium reveal that the compound exhibits characteristic photoluminescence spectra with an intense emission band peaking at approximately 378–380 nm. nih.govnih.govresearchgate.net

When Losartan is subjected to degradation conditions, such as exposure to UV light or treatment with acidic or alkaline solutions, notable changes in its PL spectrum occur. nih.govnih.gov A key observation during photodegradation is the decrease in the intensity of the emission band at 380 nm. nih.govresearchgate.net Concurrently, an increase in the intensity of a lower-energy emission band at approximately 450–460 nm is often observed. nih.govnih.gov These spectral shifts are indicative of the formation of degradation products, as the original molecular structure is altered. nih.govresearchgate.net For instance, the reduction in PL intensity at 380 nm in an alkaline medium has been linked to the formation of a specific photodegradation product, N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} (2). nih.gov This demonstrates the utility of PL spectroscopy in monitoring the stability of Losartan and studying the kinetics of its degradation.

Methodological Validation Parameters in this compound Analysis

The validation of analytical methods used for the quantification of this compound is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govsysrevpharm.org Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the method is suitable for its intended purpose. nih.govsysrevpharm.org These rigorous validation procedures guarantee that the analytical method is reliable, sensitive, and accurate for detecting and quantifying trace-level azido impurities in Losartan drug substances. shimadzu.com

Linearity and Calibration Curve Establishment

Establishing linearity is a critical parameter in method validation, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound and other related azido impurities, linearity is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them.

In one study using LC-MS/MS, a five-point calibration curve for this compound (referred to as AZLS) was established over a concentration range of 1.0 to 16.0 ppb, which corresponds to 0.667 to 10.667 ppm relative to the API sample concentration. shimadzu.com This analysis yielded a high correlation coefficient (R) of 0.9984, indicating excellent linearity. shimadzu.com Another LC-MS/MS method demonstrated linearity for four azido impurities over a range of 0.5 to 50 ng/mL, with all correlation coefficients (r²) being greater than 0.99. shimadzu.com A separate method for nine azido impurities was found to be linear from 0.5 ppm to 15 ppm. researchgate.net

The table below summarizes linearity data from various studies on this compound and the parent drug, Losartan Potassium.

CompoundAnalytical MethodLinearity RangeCorrelation Coefficient (r²/R)Source
This compound (AZLS)LC-MS/MS0.667 - 10.667 ppmR = 0.9984 shimadzu.com
Azido ImpuritiesLC-MS/MS0.5 - 50 ng/mLr² > 0.99 shimadzu.com
Losartan Potassium1D UV Spectrophotometry5 - 15 ppmR² = 0.994 sysrevpharm.org
Losartan PotassiumRP-HPLC5 - 25 µg/mLr² ≈ 1 ajper.com
Losartan PotassiumUV Spectrophotometry2 - 20 µg/mLr² = 0.998 rjpbcs.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for methods designed to analyze trace-level impurities like this compound. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. derpharmachemica.comnih.gov

Regulatory bodies require highly sensitive methods to control potentially mutagenic impurities. shimadzu.com For this compound and related compounds, LC-MS/MS methods have been developed to achieve very low detection and quantification limits. One such method established an LOQ of 0.667 ppm for several azido impurities, including this compound (AZLS). shimadzu.com Another study reported even lower LOQ values for a set of four azido impurities, ranging from 0.03 to 0.5 ng/mL. shimadzu.com These low limits ensure that any contamination can be controlled at or below the thresholds specified by regulatory guidelines. researchgate.net

The table below presents LOD and LOQ values for this compound and the parent drug from various analytical studies.

CompoundAnalytical MethodLODLOQSource
Azido Impurities (incl. This compound)LC-MS/MS-0.667 ppm shimadzu.com
Azido Impurities (e.g., AZBT, AZBC)LC-MS/MS0.01 - 0.2 ng/mL0.03 - 0.5 ng/mL shimadzu.com
Losartan Potassium1D UV Spectrophotometry0.489 ppm1.511 ppm sysrevpharm.org
Losartan PotassiumTurbidimetric-Flow Injection3.62 µg/sample18.28 µg/sample chemmethod.comchemmethod.com
Losartan PotassiumHPTLC3.0 ng/mL16.0 ng/mL nih.gov

Precision and Accuracy Assessments

Precision and accuracy are fundamental to validating an analytical method. Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). shimadzu.comsysrevpharm.org Accuracy assesses the closeness of the test results to the true or accepted reference value, typically determined through recovery studies where a known amount of the analyte is spiked into a sample matrix. sysrevpharm.orgresearchgate.net

For methods analyzing this compound, precision is demonstrated by low %RSD values for repeated measurements. For example, the repeatability at the LOQ level for azido impurities was found to be less than 10% RSD. shimadzu.com Accuracy is confirmed by recovery studies, with one method showing recovery values within the acceptance criteria of 70% to 130%. shimadzu.com Another study on azido impurities reported excellent recovery rates between 84% and 116%. shimadzu.com For the parent drug, Losartan Potassium, methods have been validated with precision (%RSD) of ≤ 2 and accuracy (recovery) between 90% and 110%. sysrevpharm.orgajper.com

The table below summarizes precision and accuracy data from various validation studies.

CompoundParameterFindingSource
Azido Impurities (incl. This compound)Precision (Repeatability at LOQ)< 10 %RSD shimadzu.com
Azido Impurities (incl. This compound)Accuracy (Recovery)70 - 130% shimadzu.com
Azido ImpuritiesAccuracy (Recovery)84 - 116% shimadzu.com
Losartan PotassiumPrecision (Intra/Inter-day)≤ 2 %RSD sysrevpharm.org
Losartan PotassiumAccuracy (Recovery)90 - 110% sysrevpharm.org
Losartan PotassiumAccuracy (Mean Recovery)100.22% ajper.com
Losartan PotassiumPrecisionRSD < 2 ajper.com

Robustness and Ruggedness Evaluations

The reliability of an analytical method during routine use is assessed through robustness and ruggedness testing. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, while ruggedness measures its reproducibility under a variety of normal test conditions, such as different laboratories, analysts, or instruments. nih.govscribd.com These evaluations are critical for ensuring that a method for quantifying this compound is suitable for long-term and widespread application in quality control laboratories.

Robustness Evaluations

Robustness is typically examined by intentionally altering chromatographic conditions to ascertain the method's reliability. For the analysis of Losartan and its impurities, including this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are common. ingentaconnect.comshimadzu.com The evaluation involves modifying parameters from their nominal values and observing the effect on the results, such as peak area, retention time, and resolution. latamjpharm.org

Research findings indicate that for HPLC methods analyzing Losartan potassium, deliberate variations in flow rate, mobile phase composition, and column temperature are frequently tested. rasayanjournal.co.inresearchgate.net The results of these variations are often expressed as the Relative Standard Deviation (%RSD), with a value of less than 2.0% generally considered acceptable, demonstrating the method's stability. rasayanjournal.co.inresearchgate.net

In one study validating an HPLC method for Losartan potassium, robustness was confirmed by varying the mobile phase composition, its pH, and the flow rate. The consistency of the results under these changes confirmed the method's reliability for routine analysis. rasayanjournal.co.in Another study employed a Plackett-Burman experimental design to assess the robustness of an LC-MS/MS method for three organic azido impurities, including an azide analogue of Losartan. This statistical approach allows for the efficient evaluation of multiple factors simultaneously. pharmanueva.com The factors investigated included chromatographic and ion source parameters, ensuring the method's stability during analysis. pharmanueva.com

Below are tables summarizing the parameters typically evaluated for robustness in analytical methods for Losartan and its impurities.

Table 1: Robustness Parameters for HPLC Method

This table is interactive. You can sort and filter the data.

Parameter Varied Typical Variation Acceptance Criteria (%RSD) Finding
Flow Rate ± 0.1 mL/min or ±10% < 2.0 No significant impact on results latamjpharm.orgresearchgate.net
Mobile Phase Composition ± 2% organic phase < 2.0 Method remains reliable researchgate.net
Column Oven Temperature ± 5 °C < 2.0 No marked changes in chromatograms researchgate.net

Ruggedness Evaluations

Ruggedness testing demonstrates the analytical method's reproducibility under different external conditions. This is a crucial step to ensure that the method can be transferred between different laboratories or even between different analysts and instruments within the same laboratory without compromising its performance. scribd.comrasayanjournal.co.in

For analytical methods developed for Losartan, ruggedness has been assessed by having different analysts perform the procedure or by using different instruments or laboratories. rasayanjournal.co.in The degree of reproducibility between these varied conditions is a direct measure of the method's ruggedness. The results are typically expected to be within established limits of variability, often a %RSD of no more than 2.0. rasayanjournal.co.in

Table 2: Ruggedness Evaluation Findings for Losartan Analytical Methods

This table is interactive. You can sort and filter the data.

Condition Varied Sample Type Observed Outcome Conclusion
Different Analysts Losartan Potassium Tablets Results for assay were within acceptable limits (%RSD < 2.0) rasayanjournal.co.in The method is rugged.
Different Laboratories Losartan Potassium Tablets Degree of reproducibility shows results within limits rasayanjournal.co.in The method is rugged.

These evaluations collectively provide strong evidence of a method's reliability for the intended purpose of quantifying this compound in routine quality control settings.

Chemical Stability and Degradation Pathways of Losartan Azide

Influence of Environmental Factors on Chemical Stability

The stability of Losartan (B1675146) Azide (B81097) is significantly influenced by temperature and the presence of specific chemical agents. As a solid, the compound is reported to be stable for at least four years when stored under refrigerated conditions at -20°C. caymanchem.com

The primary factor driving its degradation is a combination of heat and catalysis. google.com In a specific chemical environment designed for its removal, the impurity is unstable. This process demonstrates that the compound's stability is highly dependent on its environment. google.com Following the catalytic decomposition, the pH of the solution is adjusted to an acidic range of 3-4 to aid in the removal of the resulting degradation products. google.com

Table 1: Influence of Environmental Factors on Losartan Azide Stability

FactorConditionEffect on this compoundCitation
Temperature -20°C (Solid state)Stable for ≥ 4 years caymanchem.com
80-90 °C (Aqueous solution)Decomposes in the presence of a catalyst google.com
pH 3-4pH is adjusted post-decomposition to convert degradation products into water-soluble salts for removal. google.com
Chemical Environment Presence of "sartan catalyst" (sulfur-containing agents or metal catalysts)Catalyzes decomposition google.com
Presence of TriphenylphosphineCan be used to remove residual azide ions google.com

Identification of Chemical Degradation Products

The targeted degradation of this compound is designed to convert the azido (B1232118) group into a different functional group, thereby eliminating the mutagenic concern. The primary degradation products identified from the catalytic decomposition process are the corresponding amine derivatives . google.com

The conversion of the azide moiety (-N₃) to an amine group (-NH₂) is a well-known chemical transformation. In the context of purifying Losartan, these resulting amine derivatives are converted into their water-soluble salt forms by adjusting the pH, which facilitates their separation and removal from the final product. google.com

Table 2: Identified Degradation Products of this compound

Degradation ConditionPrecursor CompoundResulting Degradation Product(s)Citation
Catalytic decomposition (80-90°C, "sartan catalyst")This compoundCorresponding amine derivatives google.com

Computational and Theoretical Studies on Losartan Azide

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like Losartan (B1675146) Azide (B81097), these methods are invaluable for predicting its three-dimensional structure and how it might interact with biological targets.

Molecular Docking: Docking studies are used to predict the preferred orientation of one molecule when bound to a second. In the context of Losartan, which is an angiotensin II receptor antagonist, molecular modeling has been employed to understand its binding to the AT1 receptor. mdpi.com These studies suggest that Losartan binds between the transmembrane domains of the receptor. mdpi.com For Losartan Azide, similar docking simulations could elucidate how the replacement of the hydroxymethyl group with an azidomethyl group affects the binding affinity and orientation within the AT1 receptor cavity. Studies on Losartan have confirmed that an antiperiplanar conformation is the preferred one for potent receptor binding, a factor that would be critical in modeling this compound. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic behavior of molecules over time. semanticscholar.orgresearchgate.net These simulations can be used to assess the conformational flexibility of this compound, the stability of its potential complexes with biological receptors, and the energetics of these interactions. researchgate.net By simulating the movement of every atom, MD can reveal how the molecule behaves in a physiological environment, such as in the presence of water molecules or within a lipid bilayer. semanticscholar.org For instance, MD simulations performed on PBT-based azide propellants have been used to understand mechanical properties and failure mechanisms at an atomic level, demonstrating the power of this technique to model azide-containing materials. nih.gov

Table 1: Applications of Molecular Modeling and Dynamics for this compound This table is illustrative, based on established applications of these techniques in drug discovery.

TechniqueObjectiveInformation GainedRelevance to this compound
Homology ModelingConstruct a 3D model of a target protein (e.g., AT1 receptor) if its crystal structure is unknown.A viable 3D protein structure for further studies.Provides a target for docking simulations.
Molecular DockingPredict the binding pose and affinity of this compound to its target receptor.Binding energy (kcal/mol), key interacting amino acid residues, preferred conformation.Helps understand if this compound can act as an antagonist and how its binding compares to Losartan.
Molecular Dynamics (MD)Simulate the dynamic behavior of the this compound-receptor complex over time.Stability of the binding pose, conformational changes, role of solvent, binding free energy.Confirms the stability of the docked pose and provides a more accurate estimation of binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and intrinsic properties of molecules. mdpi.com Methods like B3LYP and M06-2X are frequently used to investigate structure, mechanism, and reactivity. nih.govcuny.edu

Several studies have applied DFT and ab initio methods to investigate the parent molecule, Losartan. mdpi.comresearchgate.netresearchgate.net These calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Spectra (IR/Raman): Predict the frequencies of molecular vibrations, which can be compared with experimental data. researchgate.net

Predict NMR Spectra: Calculate the chemical shifts of protons (¹H) and carbon-13 (¹³C), which aids in structure elucidation and conformational analysis. mdpi.comresearchgate.net

Analyze Electronic Properties: Determine energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net

Calculate Atomic Charges: Use methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution across the molecule. nih.gov

For this compound, these quantum chemical calculations would provide fundamental data on its stability, electronic character, and spectroscopic signatures. mdpi.com

Table 2: Information Obtainable from Quantum Chemical Calculations for this compound

Calculation TypeMethodology ExampleDerived Information
Geometry OptimizationDFT (e.g., B3LYP/6-31G(d,p))Bond lengths, bond angles, dihedral angles, total energy.
Frequency AnalysisDFT (e.g., B3LYP/aug-cc-pvDZ)Vibrational modes (IR/Raman spectra), zero-point energy, confirmation of energy minima. nih.gov
Electronic PropertiesTime-Dependent DFT (TD-DFT)HOMO-LUMO gap, electron affinity, ionization potential, UV-Vis absorption spectra. researchgate.net
Charge DistributionNatural Bond Orbital (NBO) AnalysisNatural atomic charges, orbital interactions, delocalization energies. nih.gov

Azido-Tetrazole Isomerism: Theoretical Investigations

A key feature of many organic azides is their ability to exist in equilibrium with a cyclic tetrazole isomer. This azido-tetrazole isomerism is a well-documented phenomenon that can be thoroughly investigated using computational methods. nih.govfigshare.com The formation of the tetrazole ring in Losartan's synthesis involves the reaction of a nitrile with an azide. This compound itself represents the open-chain isomer of a potential cyclized product.

Theoretical studies on model systems, such as azido-s-triazines and thiazole[3,2-d]tetrazole, have revealed several key principles that govern this equilibrium: nih.govfigshare.com

Mechanism: The cyclization is not a simple process. It proceeds through a transition state where the normally linear azide group bends, allowing its terminal nitrogen atom to approach and form a new bond with a nitrogen atom of the heterocyclic ring. nih.gov This process typically has a large free energy barrier. nih.gov

Solvent Effects: The polarity of the solvent plays a crucial role. The azide form is significantly disfavored as solvent polarity increases. figshare.com This is because the tetrazole isomer often has a larger dipole moment and is better stabilized by polar solvents.

Substituent Effects: Electron-withdrawing groups attached to the ring tend to favor the azido (B1232118) isomer, while electron-donating groups favor the tetrazole isomer. figshare.com

Level of Theory: The calculated energy difference between the two isomers is highly sensitive to the level of quantum chemical theory used, necessitating high-level calculations for accurate predictions. figshare.com

These principles can be directly applied to predict the behavior of this compound. Computational models using Self-Consistent Reaction Field (SCRF) or Monte Carlo-Free Energy Perturbation (MC-FEP) techniques could predict the equilibrium position in different solvents. figshare.com

Table 3: Factors Influencing Azido-Tetrazole Equilibrium

FactorEffect on EquilibriumTheoretical Basis
Increasing Solvent PolarityShifts equilibrium toward the tetrazole form.The tetrazole isomer is typically more polar and better solvated by polar solvents. figshare.com
Electron-Withdrawing SubstituentsShifts equilibrium toward the azido form.Stabilizes the azido group relative to the tetrazole ring. figshare.com
Electron-Donating SubstituentsShifts equilibrium toward the tetrazole form.Destabilizes the azido group relative to the tetrazole ring. figshare.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, as determined by quantum chemical calculations, is intrinsically linked to its chemical reactivity. nih.gov For this compound, which was identified as a potentially mutagenic impurity, understanding its reactivity is of high importance. usp.org

Computational methods can predict reactivity in several ways:

Frontier Molecular Orbitals (FMO): The energy and shape of the HOMO and LUMO are key indicators of reactivity. nih.gov The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. These maps are excellent predictors of sites for electrostatic interactions and chemical reactions.

Electron Localization Function (ELF): The ELF is a method used to analyze electron density that can successfully capture and explain chemical reactivity by mapping areas of high electron localization, such as bonds and lone pairs. nih.gov

Reaction Pathway Modeling: By calculating the energies of reactants, transition states, and products, computational chemistry can map out the entire energy profile of a potential reaction, such as the cyclization to a tetrazole or decomposition pathways. nih.gov This provides insight into the kinetic and thermodynamic feasibility of a reaction.

The initial finding that this compound tested positive in a bacterial mutagenicity (Ames) test suggests it has the reactivity to interact with DNA. usp.org Although it was later determined to be non-mutagenic in in vivo tests, computational studies could be used to explore the initial reactivity by modeling potential interactions with DNA bases, providing a molecular-level explanation for the initial Ames test result. usp.org

Strategies for Control and Mitigation of Losartan Azide in Chemical Synthesis

Process Optimization for Minimizing Impurity Formation

The primary strategy to control Losartan (B1675146) Azide (B81097) is to minimize its formation during the synthesis process. This is achieved through careful process optimization, focusing on the specific synthetic route employed. Two main routes are commonly used for the industrial production of Losartan. google.com

Route 1: This route involves the formation of the tetrazole ring on the 2-Cyano-4'-Methyl Biphenyl (B1667301) (OTBN) intermediate before subsequent coupling reactions. In this pathway, the azide reagent reacts with OTBN first, a molecule with no other reactive sites susceptible to azide addition. This significantly minimizes the possibility of forming the Losartan Azide impurity. However, this route is often longer and involves the use of toxic and expensive reagents like tributyltin chloride. google.com

Route 2: A more common and shorter industrial route involves the reaction of a larger intermediate, often referred to as losartan cyanoalcohol, with sodium azide and triethylamine (B128534) hydrochloride to form the tetrazole ring. This route has a higher propensity for the formation of the this compound impurity due to the reaction conditions and the complex structure of the intermediate. google.com The possible reaction between a halogen-substituted biphenyl derivative and sodium azide is a key cause for the formation of azido (B1232118) impurities. drreddys.com

Optimization of Route 2 is critical for impurity control. Key parameters that can be adjusted include:

Reaction Temperature and Time: Controlling the reaction temperature and duration can influence the reaction kinetics, favoring the desired tetrazole formation over the side reaction that produces the azide impurity. For instance, a specific process describes heating the reaction mass to 95-100°C and maintaining it until the reaction complies with set standards. google.com

Stoichiometry of Reagents: The molar ratio of the cyano-containing intermediate to the azide reagent and catalyst is a crucial parameter. A typical ratio might be 1 part intermediate to 2.5-3.5 parts azide reagent and 2.0-3.0 parts catalyst (e.g., triethylamine hydrochloride). googleapis.com Careful control of these ratios ensures efficient conversion to the desired product while minimizing unreacted starting materials and side product formation.

Choice of Solvent: The solvent system can impact the reaction pathway. A patented process specifies the use of toluene (B28343) as the reaction solvent. googleapis.com

By carefully selecting the synthetic route and optimizing reaction parameters, the formation of this compound can be significantly reduced at the source.

Catalytic Decomposition Methods for Azide Impurities (e.g., "sartan catalyst")

A novel approach to mitigate azide impurities involves their decomposition using specific catalysts after the main synthesis step. A patented method introduces the concept of a "sartan catalyst" capable of converting carcinogenic azido impurities into corresponding non-carcinogenic amine derivatives. google.com

These amine derivatives are advantageous because they can be converted into water-soluble salts by adjusting the pH with an acid. This change in solubility allows for their effective removal during the standard aqueous work-up and isolation processes. google.com

The "sartan catalyst" can be selected from two main groups:

Sulfur-containing agents: Examples include sodium dithionite. google.com

Metal catalysts. google.com

The application of this method involves adding the catalyst (e.g., 0.05 w/w) to the product layer after the initial reaction and separation. The mixture is then heated (e.g., to 80-90°C) to facilitate the decomposition of the azide impurity. google.com This process has demonstrated a drastic reduction in the this compound impurity levels, making it a highly effective control strategy. google.com

Table 1: Impact of "Sartan Catalyst" on this compound Impurity Levels

Process This compound Impurity Level (ppm)
Conventional Process 50 - 150
Modified Process with "Sartan Catalyst" < 0.3

Data sourced from patent information describing a significant reduction in impurity levels. google.com

Quenching of Residual Azide Reagents

After the tetrazole ring formation is complete, the reaction mixture contains residual, unreacted azide reagents, primarily sodium azide. It is crucial to neutralize or "quench" this excess azide to prevent it from contaminating the final product or forming other hazardous compounds. googleapis.com

Historically, sodium nitrite (B80452) was used for this purpose. However, this practice has been largely abandoned because sodium nitrite can react with secondary or tertiary amines, which may be present as impurities in raw materials or solvents, to form highly potent mutagenic nitrosamine (B1359907) impurities. googleapis.comfda.gov

Alternative, safer quenching methods have been developed:

Triphenylphosphine Method: A modern approach avoids the use of sodium nitrite altogether. In this process, after the primary reaction, water is added to the reaction system, causing it to separate into three layers. The intermediate layer, containing the product, is isolated and diluted with a solvent like n-butanol. A small amount of triphenylphosphine is then added to this solution to react with and neutralize the residual azide ions. This method is effective, uses less reagent, and does not introduce new, harmful impurities. googleapis.com

Hydrogen Peroxide: While used as a quenching agent, hydrogen peroxide presents significant safety challenges. The reaction can be violent, producing a large volume of gas, which is difficult to control in large-scale production and poses a risk of explosion. Furthermore, hydrogen peroxide is a strong oxidizing agent and can potentially oxidize functional groups on the losartan molecule itself, creating new oxidized impurities. googleapis.com

Table 2: Comparison of Azide Quenching Methods

Quenching Agent Advantages Disadvantages
Sodium Nitrite Effective at removing azide. Fundamentally introduces the risk of forming carcinogenic nitrosamine impurities. googleapis.com
Hydrogen Peroxide - Violent, difficult-to-control reaction; potential for creating oxidized impurities. googleapis.com
Triphenylphosphine Eliminates nitrosamine risk; mild and controlled reaction; does not introduce new toxic impurities. googleapis.com Requires specific work-up procedure (layer separation). googleapis.com

Advanced Purification Techniques for Losartan API to Remove Azide Impurities

Despite process optimization and quenching, trace amounts of this compound may persist and require removal during the final purification of the Losartan API. The structural similarity between Losartan and its azide impurity makes separation by standard purification methods, such as simple crystallization, very difficult. google.com

An advanced and effective purification strategy is intrinsically linked to the catalytic decomposition method described earlier. The conversion of the this compound impurity into its corresponding amine derivative is a key purification step. google.com

The purification process proceeds as follows:

Decomposition: The crude Losartan, containing the azide impurity, is treated with a "sartan catalyst" to convert the azide group (-N3) into an amine group (-NH2). google.com

Salt Formation and Extraction: The reaction mixture is then acidified, typically with hydrochloric acid (HCl), to a pH of about 3-4. This protonates the newly formed amine group, converting it into a water-soluble ammonium salt. google.com

Phase Separation: The desired Losartan product remains in the organic phase, while the water-soluble amine impurity salt is extracted into the aqueous phase during the work-up. This allows for the efficient removal of the impurity from the API. google.com

This chemical conversion followed by extraction is a targeted and highly efficient method for removing the specific azide impurity, overcoming the challenges posed by the structural similarities to the final Losartan API. Further standard purification steps, such as crystallization, can then be employed to achieve the final desired purity of the drug substance. googleapis.com

Future Research Directions in Losartan Azide Chemistry

Development of Novel "Green Chemistry" Synthetic Routes to Avoid Azide (B81097) Impurity Formation

The primary source of losartan (B1675146) azide and related impurities is the synthesis of the tetrazole ring, a crucial functional group in losartan, which traditionally involves a [2+3] cycloaddition reaction between a nitrile intermediate and an azide source. mdpi.comnih.gov A significant future direction is the redesign of this synthesis to align with the principles of "green chemistry," aiming to minimize or eliminate the use and generation of hazardous substances. mdpi.com

Conventional methods have often relied on reagents like hazardous organotin compounds (e.g., tri-n-octyltin azide) or the use of sodium azide with catalysts such as triethylamine (B128534) hydrochloride. mdpi.comgoogle.comresearchgate.net While sodium azide is less expensive, its use can lead to the formation of the highly toxic and explosive hydrazoic acid and the generation of azido (B1232118) impurities that are structurally similar to the active pharmaceutical ingredient (API), making them difficult to remove. mdpi.comgoogle.com

Research is now focused on several innovative strategies to circumvent these issues:

Safer Azide Reagents and Catalysts: One avenue of investigation involves replacing hazardous organotin reagents with safer alternatives. researchgate.net Combinations such as sodium azide with zinc triflate or zinc bromide have been explored to facilitate the tetrazole formation while minimizing risks. mdpi.comresearchgate.netresearchgate.net Further research aims to identify even more benign and efficient catalyst systems.

Alternative Synthetic Pathways: A more fundamental approach involves designing synthetic routes that avoid the late-stage introduction of the azide moiety altogether. One such convergent synthesis involves the pre-formation of a protected 5-phenyltetrazole, which is then converted to a boronic acid derivative for subsequent palladium-catalyzed coupling. units.it This strategy prevents the free tetrazole group from acting as a catalyst poison and eliminates the need for azide reagents in the final steps of the synthesis. units.it

Post-synthesis Decomposition: An alternative to prevention is the development of methods to actively decompose the azido impurity after it has formed. A patented process describes the use of a "sartan catalyst," a sulfur-containing agent, to treat the crude losartan product. google.com This catalyst reportedly decomposes the carcinogenic azido impurities into their corresponding non-carcinogenic amino derivatives, which can then be removed during standard purification processes. google.com

Improved Quenching Methods: In processes where sodium azide is used, quenching the excess azide is a critical step. Traditional quenching with sodium nitrite (B80452) in the presence of residual solvents like dimethylformamide (DMF) can lead to the formation of carcinogenic nitrosamine (B1359907) impurities. google.com Future research is exploring alternative quenching agents, such as triphenylphosphine, which reacts with residual azide ions to form products that can be easily removed, thereby avoiding the potential for nitrosamine formation. google.comgoogleapis.com

Table 1: Comparison of Synthetic Strategies for Losartan Tetrazole Ring Formation

Strategy Reagents/Catalysts Advantages Disadvantages/Research Gaps References
Conventional Tri-n-octyltin azide High yield Use of toxic and expensive organotin reagents. researchgate.netgoogle.com
Common Industrial Sodium azide, Triethylamine hydrochloride Inexpensive azide source. Forms azido impurities difficult to remove; potential for nitrosamine formation with certain quenching agents. google.comgoogle.com
Safer Catalysis Sodium azide, Zinc triflate/Zinc bromide Avoids hazardous organotin reagents. Still uses sodium azide, risk of impurity formation remains. mdpi.comresearchgate.netresearchgate.net
Convergent Synthesis Protected 5-phenyltetrazole, Palladium catalyst Avoids late-stage use of azide reagents, preventing azido impurity formation. Requires protection/deprotection steps; potentially more complex route. units.it
Post-Synthesis Decomposition "Sartan catalyst" (sulfur-containing agent) Decomposes azido impurities into more easily removable amino derivatives. Adds an extra step to the process; requires validation of catalyst removal. google.com
Green Quenching Triphenylphosphine Avoids the use of sodium nitrite, preventing nitrosamine by-product formation. Adds cost of reagent and requires removal of phosphine-related by-products. google.comgoogleapis.com

Advanced Analytical Techniques for Ultra-Trace Detection

Given that azido impurities are potentially mutagenic, controlling them at or below the Threshold of Toxicological Concern (TTC) is a regulatory necessity. edqm.eu This requires highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even lower levels. pharmtech.com Future research is focused on developing and refining techniques for the ultra-trace detection of losartan azide in the API and final drug product.

The structural similarity between this compound and losartan itself, along with potential matrix interference from the API, presents a significant analytical challenge. rroij.comshimadzu.com Simple methods like High-Performance Liquid Chromatography (HPLC) with UV detection often lack the required sensitivity. pharmtech.com Therefore, research is pushing the boundaries of hyphenated analytical techniques.

Key areas of development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the technique of choice for its superior sensitivity and selectivity. researchgate.net Researchers are continuously developing and validating LC-MS/MS methods to quantify a range of azido impurities, including 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) (AZBC), and the specific losartan azido impurity (AZLS). shimadzu.comshimadzu.com Future work aims to create single, robust methods for the simultaneous determination of all known and potential azido impurities at levels as low as 0.5 ppm. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC-MS/MS): UPLC offers enhanced chromatographic resolution and speed compared to conventional HPLC, leading to better separation and sensitivity when coupled with mass spectrometry. nih.gov This technique is being validated for the quantification of potential genotoxic impurities (PGIs) at target levels well below established safety limits. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF (Quadrupole Time-of-Flight) are being employed for both targeted and untargeted screening. nih.govnih.gov Untargeted approaches, such as general unknown comparative screening, are invaluable for discovering previously unknown impurities and degradation products, providing a more comprehensive quality profile of the drug substance. nih.govnih.gov This allows for a proactive response to changes in the impurity profile of a drug. nih.gov

Table 2: Advanced Analytical Methods for this compound Detection

Technique Key Features Application in this compound Analysis Limit of Quantification (LOQ) Examples References
LC-MS/MS High sensitivity and selectivity; uses Multiple Reaction Monitoring (MRM) for quantification. Quantification of specific azido impurities (AZBT, AZLS, AZBC, AZIM) in Losartan Potassium API. < 10% RSD at LOQ level; linearity down to 0.5 ppm. shimadzu.comresearchgate.net
UPLC-MS/MS Faster analysis, higher resolution and sensitivity than HPLC. Identification and quantification of potential genotoxic impurities (PGIs) at trace levels. Capable of quantifying impurities at 15.0 ppm in 0.5 mg/mL samples. nih.gov
HRMS (e.g., LC-Q-TOF) Accurate mass measurement; enables untargeted screening for unknown compounds. Identification of known and previously uncharacterized impurities and degradation products in Losartan Potassium. 0.01 to 0.5 ng/mL for certain degradation products. nih.govnih.gov
GC-MS Suitable for volatile and semi-volatile compounds; can be used with headspace injection. Analysis of volatile genotoxic impurities; less applicable to non-volatile azido compounds unless derivatized. Detection limits as low as 1 ppm for some nitro impurities. americanpharmaceuticalreview.com

Deeper Mechanistic Understanding of Azide By-product Formation and Degradation

A comprehensive understanding of how this compound forms and degrades is fundamental to controlling its presence. Research in this area seeks to elucidate the precise chemical pathways and reaction kinetics involved.

Formation Mechanism: The formation of the losartan azido impurity is known to occur during the manufacturing process of the active ingredient, specifically during the synthesis of the tetrazole ring from a nitrile precursor using sodium azide. nih.govbfarm.de A proposed pathway suggests that the impurity arises from the reaction of the losartan cyanoalcohol intermediate with sodium azide and triethylamine hydrochloride. google.com Future research will likely involve detailed kinetic and computational studies to map the reaction coordinates and identify the transition states leading to both the desired product (losartan) and the azido by-product. This knowledge can help in optimizing reaction conditions (e.g., temperature, reagent stoichiometry, solvent) to favor the formation of losartan and suppress the impurity-forming side reactions.

Degradation Pathways: Forced degradation studies are critical for identifying potential degradation products that could form during manufacturing, formulation, and storage. semanticscholar.org Losartan has been subjected to stress conditions including acid, base, oxidation, and light. semanticscholar.orgnih.govnih.gov

Oxidative Degradation: Studies have shown that losartan is particularly susceptible to oxidative degradation, for instance in the presence of H₂O₂. semanticscholar.org This leads to the formation of several degradation products, including novel N-hydroxy tetrazole derivatives and products resulting from the oxidation of the primary alcohol group on the imidazole (B134444) ring to an aldehyde or carboxylic acid. semanticscholar.orgnih.gov

Photodegradation: Exposure to UV light can also induce degradation, highlighting the need for appropriate packaging and storage. nih.gov

Impurity Fate: A crucial aspect of future research is understanding the fate of the this compound impurity itself. While initially classified as mutagenic based on an Ames test, subsequent studies led regulatory bodies to reclassify the losartan azido impurity as non-mutagenic. edqm.eubfarm.de This underscores the importance of thorough toxicological evaluation. Further investigation into the degradation of the azido impurity itself under various conditions could reveal whether it transforms into harmless compounds or other products of potential concern. Another strategy involves the targeted chemical degradation of the impurity during processing, such as its reduction to a non-carcinogenic amino derivative using a specific catalyst. google.com

Table 3: Identified Degradation Products of Losartan under Stress Conditions

Degradation Condition Identified Products Method of Identification References
Oxidative (H₂O₂) Products from oxidation of primary alcohol to aldehyde (LD-6); subsequent oxidation to carboxylic acid (LD-5); hydroxylation of biphenyl (B1667301) rings (LD-4). LC-MS/MS semanticscholar.org
Oxidative (Forced) 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-ol (DP-2); 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazol-2-ol (DP-3). HRMS, NMR nih.gov
Acidic/Alkaline Minimal degradation (<1%) observed under 0.1 M HCl and 0.1 M NaOH after 7 days at room temperature. LC-MS/MS semanticscholar.org
Photolytic Formation of various products containing -NH₂, -COO-, and -OH functional groups. LC/MS, NMR nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing Losartan Azide with high purity?

this compound synthesis requires careful control of reaction conditions to avoid toxic byproducts like hydrazoic acid. Catalyst-free, solvent-free protocols using choline azide have been reported to improve yield and safety. Reaction parameters (e.g., temperature, stoichiometry) should be optimized via factorial design experiments to minimize impurities. Post-synthesis purification via column chromatography or recrystallization is critical, with purity validated by HPLC (≥95%) and NMR spectroscopy .

Q. How can researchers validate the identity and purity of this compound in synthesized batches?

Use a combination of analytical techniques:

  • HPLC : Compare retention times with reference standards and assess peak symmetry.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 476.57 for BAY-60-7550 analogs) .
  • FT-IR Spectroscopy : Verify functional groups (e.g., azide stretch at ~2100 cm⁻¹).
  • Elemental Analysis : Ensure compliance with theoretical values for C, H, N, and O .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of azide-related vapors.
  • Waste Disposal : Neutralize azide residues with sodium hypochlorite before disposal. Refer to GHS hazard classifications and safety data sheets (SDS) for specific handling instructions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo genotoxicity data for this compound impurities?

Initial Ames test positivity for this compound impurities (e.g., azide byproducts) may conflict with in vivo findings. To reconcile this:

  • Conduct comet assays to assess DNA damage in rodent models.
  • Perform toxicokinetic studies to evaluate impurity bioavailability and metabolic detoxification pathways.
  • Apply ICH M7(R1) guidelines to classify impurities as non-mutagenic (Category 5) if in vivo evidence negates genotoxicity .

Q. What experimental design strategies optimize the detection of trace this compound impurities in pharmaceutical formulations?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize spectrofluorimetric parameters (e.g., excitation/emission wavelengths, pH).
  • Limit of Detection (LOD) : Validate via serial dilution studies (e.g., LOD of 0.1 µg/mL achieved in urine matrices).
  • Cross-Validation : Compare results with HPLC-MS/MS for accuracy .

Q. How should researchers analyze contradictory data on this compound’s stability under varying pH conditions?

  • Forced Degradation Studies : Expose this compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order kinetics.
  • Multivariate Analysis : Identify critical factors (e.g., temperature, humidity) via principal component analysis (PCA) .

Q. What methodologies are recommended for assessing this compound’s metabolite interactions in congestive heart failure models?

  • In Silico Modeling : Predict metabolite-receptor binding affinities using molecular docking software.
  • In Vivo Studies : Use double-blind, randomized trials (e.g., enalapril study design) with endpoints like ejection fraction and mortality rates.
  • Biomarker Analysis : Quantify angiotensin II levels via ELISA to correlate with therapeutic efficacy .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectroscopic data for this compound in peer-reviewed manuscripts?

  • Transparency : Report raw data and processing algorithms (e.g., baseline correction methods).
  • Error Analysis : Include confidence intervals for peak assignments (e.g., ±0.05 ppm for NMR shifts).
  • Supplementary Materials : Provide chromatograms and spectral overlays to support reproducibility claims .

Q. What statistical approaches are appropriate for meta-analyses of this compound’s antihypertensive efficacy across studies?

  • Fixed-Effects Models : Use when study heterogeneity is low (I² < 50%).
  • Sensitivity Analysis : Exclude outliers or small-sample studies to assess robustness.
  • Forest Plots : Visualize pooled effect sizes (e.g., risk ratios for mortality reduction) .

Q. How can researchers ensure methodological rigor when replicating this compound synthesis protocols?

  • Stepwise Replication : Follow published procedures verbatim before introducing modifications.
  • Negative Controls : Include reactions without catalysts to confirm step-specific yields.
  • Peer Review : Pre-publish protocols on preprint platforms for community feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.